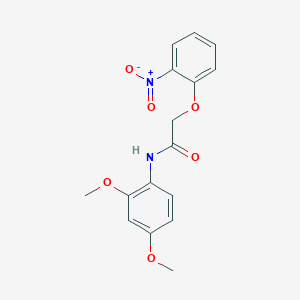

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This section would discuss the significance and general applications of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, emphasizing its relevance in synthetic organic chemistry and potential applications in materials science or pharmaceuticals. However, specific information on this compound is limited.

Synthesis Analysis

The synthesis of closely related compounds often involves catalytic processes or direct functionalization of precursor molecules. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide in one pot, demonstrating a method that could be adapted for synthesizing similar acetamide compounds (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(2-hydroxyphenyl)acetamides, typically employs spectroscopic techniques like IR, NMR, and X-ray crystallography to confirm the structure. The detailed structural confirmation of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one through IR, 1H-NMR, 13C-NMR, and mass spectroscopic data provides a basis for understanding the molecular structure of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jarrahpour, Jalbout, & Rezaei, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of related acetamides indicate reactivity towards nitration, reduction, and carbonylation, providing insights into possible reactions N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide might undergo. Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveal the significance of intramolecular interactions, suggesting similar properties could be expected (Romero & Margarita, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be deduced from related compounds. For example, the study of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into crystalline structure and solvatochromic effects, which could be relevant for analyzing the physical properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jansukra et al., 2021).

Aplicaciones Científicas De Investigación

Bioactive Nitrosylated and Nitrated Derivatives

Research on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers has shown that these compounds can be produced through microbial degradation and have bioactive properties. These compounds have been found to elicit changes in gene expression profiles in plants, indicating their potential in agricultural or environmental science research (Girel et al., 2022).

Anticancer and Anti-inflammatory Applications

A study on synthesized 2-(substituted phenoxy) acetamide derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that derivatives of phenoxy acetamide, including N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, could be explored for therapeutic applications (Rani et al., 2014).

Hydrogen Bond Studies

Investigations into hydrogen-bonded complexes of formamide and acetamide with substituted phenols have contributed to our understanding of molecular interactions and could inform research into the properties of N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Malathi et al., 2004).

Photocatalytic Degradation Studies

Research on photocatalytic degradation of organic compounds could be relevant to understanding the environmental behaviors and degradation pathways of compounds like N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (Jallouli et al., 2017).

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-7-8-12(15(9-11)23-2)17-16(19)10-24-14-6-4-3-5-13(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIQXZKVTTXXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5748431 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)